molecular formula C23H17N5O2 B2920478 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034289-74-0

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B2920478
CAS RN: 2034289-74-0
M. Wt: 395.422
InChI Key: ZWMMIPKTJZMAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as IPQA, is a chemical compound that has been widely studied for its potential therapeutic applications. IPQA belongs to the class of imidazoquinazoline compounds, which have shown promise as anti-cancer agents and immunomodulators.

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[1,2-a]pyridines, including compounds structurally related to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, have been synthesized for potential applications in studying peripheral benzodiazepine receptors using SPECT. These compounds exhibit high affinity and selectivity for these receptors, demonstrating their potential in vivo studies (Katsifis et al., 2000).
  • Aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst have been reported, highlighting a method for the efficient production of these compounds, which could potentially include derivatives of the compound (Mohan et al., 2013).

Applications in Medicinal Chemistry

  • Imidazo[1,2-a]pyridine derivatives have shown promise as antiulcer agents with both gastric antisecretory and cytoprotective properties, pointing towards potential therapeutic applications beyond the core chemical study (Kaminski et al., 1985).
  • Another study synthesized imidazo[1,2-a]pyridinylethylbenzoxazoles and related compounds, demonstrating histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. This suggests the versatility of imidazo[1,2-a]pyridine derivatives in developing new therapeutic agents (Katsura et al., 1992).

Advanced Chemical Synthesis

  • The solid-phase synthesis of tetrahydroisoquinolines and tetrahydroimidazopyridines has been developed, showcasing the potential for efficient, scalable production methods for these compounds and their derivatives, which could include this compound (Hutchins & Chapman, 1996).

Biological and Pharmacological Studies

  • This compound derivatives have been evaluated for antitumor activity, indicating the potential for these compounds in cancer research and treatment. Some derivatives exhibit excellent anticancer activity, emphasizing the importance of structural modifications for enhancing biological effects (Chen et al., 2022).

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O2/c29-22(14-28-15-24-18-9-3-2-8-17(18)23(28)30)26-19-10-4-1-7-16(19)20-13-27-12-6-5-11-21(27)25-20/h1-13,15H,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMMIPKTJZMAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.